molecular formula C22H21N5O B5602876 N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]-3-(1H-pyrazol-1-ylmethyl)benzamide

N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]-3-(1H-pyrazol-1-ylmethyl)benzamide

Cat. No. B5602876
M. Wt: 371.4 g/mol
InChI Key: IXWPTEJUQKRNBD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives, similar to N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]-3-(1H-pyrazol-1-ylmethyl)benzamide, involves intricate processes. For instance, Saeed et al. (2020) discussed the synthesis of antipyrine derivatives, which are structurally related, highlighting the importance of precise conditions to achieve desired yields and purity. Their methodology could provide insights into synthesizing the compound , emphasizing the role of specific reactants and conditions to ensure successful synthesis (Saeed et al., 2020).

Molecular Structure Analysis

Molecular structure analysis involves understanding the spatial arrangement of atoms within a molecule. For compounds similar to this compound, techniques such as X-ray crystallography, Hirshfeld surface analysis, and DFT calculations are employed. Asegbeloyin et al. (2014) highlighted the use of single-crystal X-ray diffraction to elucidate the nonplanar nature of a related molecule, providing insights into the potential molecular geometry of the compound (Asegbeloyin et al., 2014).

Chemical Reactions and Properties

Understanding the chemical reactions and properties of this compound is crucial for its application in various fields. The compound's reactivity, interaction with other molecules, and stability under different conditions are of interest. For example, the synthesis and reaction mechanisms described by Liu et al. (2014) for a class of pyrazole derivatives offer a basis for predicting the chemical behavior of the compound (Liu et al., 2014).

Physical Properties Analysis

The physical properties, including melting point, solubility, and crystalline structure, are essential for understanding how this compound can be utilized and handled in various applications. Studies like that of Kumara et al. (2018), which delve into the crystal structure and thermal analysis of a similar compound, can shed light on the physical characteristics of the compound of interest (Kumara et al., 2018).

Chemical Properties Analysis

The chemical properties analysis involves understanding the compound's reactivity, stability, and interactions with other chemicals. Research by Zheng et al. (2010) on pyrazole derivatives offers insights into the potential chemical properties of this compound, including its reactivity patterns and stability under various conditions (Zheng et al., 2010).

Mechanism of Action

The mechanism of action of pyrazole and imidazole derivatives can vary widely depending on the specific compound and its biological targets. Many derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Future Directions

The development of new drugs often involves the synthesis and testing of compounds with heterocyclic nuclei like pyrazole and imidazole . These compounds have a broad range of chemical and biological properties, making them an important focus in the field of drug discovery .

properties

IUPAC Name

N-(1-phenyl-2-pyrazol-1-ylethyl)-3-(pyrazol-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O/c28-22(20-10-4-7-18(15-20)16-26-13-5-11-23-26)25-21(17-27-14-6-12-24-27)19-8-2-1-3-9-19/h1-15,21H,16-17H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXWPTEJUQKRNBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2C=CC=N2)NC(=O)C3=CC=CC(=C3)CN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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